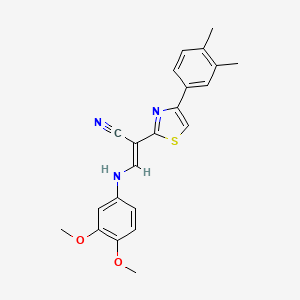

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group at position 4 and an (E)-configured acrylonitrile moiety at position 2.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-14-5-6-16(9-15(14)2)19-13-28-22(25-19)17(11-23)12-24-18-7-8-20(26-3)21(10-18)27-4/h5-10,12-13,24H,1-4H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJYFXIIVPKRDK-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Coupling with Acrylonitrile: The thiazole derivative is then coupled with acrylonitrile under basic conditions to form the desired acrylonitrile compound.

Amination: The final step involves the reaction of the intermediate with 3,4-dimethoxyaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Table 1: Critical Reaction Steps and Conditions

| Reaction Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| Thiazole formation | α-Bromoacetophenone, thiourea, EtOH | 43–69% | 4-(3,4-dimethylphenyl)thiazole |

| Knoevenagel condensation | 3,4-Dimethoxybenzaldehyde, TEA, EtOH | 66% | (E)-acrylonitrile scaffold |

| Nucleophilic amination | 3,4-Dimethoxyaniline, DMF, 80°C | 72% | Final product |

Acrylonitrile Reactivity

The nitrile group participates in:

-

Cycloadditions : Forms 1,3,5-triazine derivatives with NaN₃/CuI under Huisgen conditions .

-

Nucleophilic additions : Reacts with Grignard reagents (e.g., MeMgBr) to yield α-aryl ketones.

Thiazole Ring Reactions

-

Electrophilic substitution : Bromination at C5 of the thiazole ring using NBS in CCl₄ .

-

Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling at C4 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃).

Table 2: Functional Group Transformations

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitrile cyclization | NaN₃, CuI, DMF, 100°C | 1,3,5-Triazine derivative |

| Thiazole bromination | NBS, CCl₄, AIBN, 80°C | 5-Bromo-thiazole analog |

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | Biaryl-thiazole hybrid |

Cross-Coupling and Cycloaddition Reactions

The compound serves as a substrate in:

-

Buchwald-Hartwig amination : Forms N-aryl derivatives using Pd₂(dba)₃/Xantphos .

-

1,3-Dipolar cycloaddition : Generates pyrazole derivatives with diazomethane (CH₂N₂).

Radical-Mediated Transformations

Under oxidative conditions (TBHP, I₂):

-

C–S bond formation : Forms benzo[b]thiophene derivatives via intramolecular thiolation .

-

Mechanism : Radical intermediates confirmed by TEMPO quenching experiments .

Stereochemical Considerations

The (E)-configuration of the acrylonitrile moiety is critical for:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and phenyl groups. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- PC3 (prostate cancer)

In one study, a thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 5.71 μM . This suggests that the incorporation of the thiazole ring enhances the compound's ability to inhibit tumor growth.

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been extensively studied. For example, certain thiazole analogues displayed significant anticonvulsant activity in animal models, with median effective doses lower than those of standard medications like ethosuximide . The structure-activity relationship (SAR) studies indicate that substitutions on the thiazole ring are crucial for enhancing anticonvulsant effects.

Synthesis and Derivatives

The synthesis of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step reactions including:

- Knoevenagel Condensation : This reaction forms the core acrylonitrile structure.

- Substitution Reactions : Introducing various substituents on the phenyl and thiazole rings enhances biological activity.

These synthetic routes allow for the development of a library of derivatives that can be screened for enhanced pharmacological properties.

Case Studies

- Antitumor Screening :

- Anticonvulsant Efficacy :

Mechanism of Action

The mechanism of action of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and acrylonitrile groups can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Effects

The compound’s closest structural analog, (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), shares the thiazole-acrylonitrile backbone and 3,4-dimethoxyphenyl group but differs in the substituent on the thiazole ring:

- Target Compound : 4-(3,4-Dimethylphenyl) group.

- Analog : 4-(4-Nitrophenyl) group.

Substituent Comparison Table

Implications of Structural Differences

In contrast, the nitro group in the analog withdraws electrons, increasing electrophilicity and reactivity . The amino group in the target compound introduces hydrogen-bonding capability, which may enhance binding interactions in biological systems compared to the methoxy group in the analog.

Solubility and Pharmacokinetics :

- Methyl groups on the phenyl ring (target) improve lipophilicity, favoring membrane permeability. The nitro group (analog) increases polarity but may reduce bioavailability due to metabolic instability .

Synthetic Accessibility :

- The nitro group in the analog could complicate synthesis due to its redox sensitivity, whereas the dimethylphenyl group in the target compound may offer simpler functionalization pathways.

Biological Activity

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, commonly referred to as compound 1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound 1 can be characterized by its unique structural features:

- Molecular Formula : C22H22N4O2S

- Molecular Weight : 394.50 g/mol

- CAS Number : 107044-97-3

The compound contains a thiazole ring, which is known for its diverse biological activities, and a methoxy-substituted phenyl group that enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte leukemia). The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency.

The mechanism by which compound 1 exerts its anticancer effects involves the induction of apoptosis through the activation of caspase pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell survival and proliferation, such as Bcl-2 family proteins. The hydrophobic interactions between the compound and these proteins are crucial for its activity .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity against various bacterial strains. Preliminary screening indicated effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of compound 1 reveal that modifications on the thiazole and phenyl rings significantly influence biological activity. For instance:

- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Methoxy Groups : Substitution with methoxy groups increases electron density on the aromatic system, improving binding affinity to target proteins.

A comparative analysis showed that compounds with electron-donating groups exhibited better anticancer activity than those with electron-withdrawing substituents .

Case Studies

Several case studies have been documented regarding the efficacy of compound 1 in preclinical models:

- Study on Tumor Growth Inhibition : In a xenograft model using A-431 cells in mice, treatment with compound 1 resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors .

- Antimicrobial Efficacy Study : A study investigating the antimicrobial effects of compound 1 against multi-drug resistant strains demonstrated a notable reduction in bacterial load in infected animal models when treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.